2-Chloro-6-(2,2,3,3-tetrafluoropropoxy)pyrazine
Overview
Description
“2-Chloro-6-(2,2,3,3-tetrafluoropropoxy)pyrazine” is a chemical compound with the CAS Number: 1039858-65-5 . It has a molecular weight of 244.58 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H5ClF4N2O/c8-4-1-13-2-5(14-4)15-3-7(11,12)6(9)10/h1-2,6H,3H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
As mentioned earlier, “this compound” is a liquid at room temperature .Scientific Research Applications
Synthesis of Fluorinated Pyrazoles
Fluorinated pyrazoles are of considerable interest as building blocks in medicinal chemistry due to their potential for further functionalization. A developed synthetic strategy for new 3-amino-4-fluoropyrazoles involves monofluorination of β-methylthio-β-enaminoketones, followed by condensation with different hydrazines (Surmont et al., 2011).
Coordination Complexes and Electrochemistry
The synthesis and characterization of tetrathiafulvalene-based 2-immino-pyrazine derivative and its radical cation salt are noted for their crystal structures and electrochemical properties, potentially useful as starting materials for conducting and magnetic materials (Cosquer et al., 2009).
DNA Binding and Antimicrobial Properties
Studies on chlorohydrazinopyrazine derivatives, including their physicochemical, cytotoxic properties, and interactions with DNA, indicate the hydrophilic nature of these compounds and their potential clinical applications due to non-toxicity toward human dermal keratinocytes (Mech-Warda et al., 2022).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Properties
IUPAC Name |
2-chloro-6-(2,2,3,3-tetrafluoropropoxy)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF4N2O/c8-4-1-13-2-5(14-4)15-3-7(11,12)6(9)10/h1-2,6H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSYCDLXLWQBFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)OCC(C(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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